1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide
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Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H16ClF3N4O2 and its molecular weight is 364.75. The purity is usually 95%.
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Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and binding interactions, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a piperidine ring and a pyridine moiety, which are known for their pharmacological relevance. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃ClF₃N₃O₃S |
Melting Point | Not reported |
Solubility | Not reported |
CAS Number | Not available |
Antibacterial Activity
Research indicates that derivatives of pyridine and piperidine exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, those with similar structural motifs demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound is hypothesized to have comparable efficacy based on its structural similarities to these active derivatives .
Enzyme Inhibition
A significant aspect of this compound's biological profile is its potential as an enzyme inhibitor. Studies have shown that compounds containing piperidine structures can inhibit acetylcholinesterase (AChE) and urease. For instance, related compounds were found to have IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting that our compound may exhibit similar or enhanced inhibitory effects due to the presence of the methoxyamino group .
Binding Interactions
Molecular docking studies reveal that the compound interacts effectively with target proteins, including bovine serum albumin (BSA). This interaction is crucial for understanding the pharmacokinetics and bioavailability of the compound. The binding affinity can be influenced by the trifluoromethyl and chloro groups, which may enhance interaction through hydrophobic effects .
Case Studies
- Pyridinyl Piperazine Derivatives : A study on pyridinylpiperazine ureas identified structural elements critical for TRPV1 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity, suggesting that similar modifications in our compound could yield potent derivatives .
- Antimicrobial Screening : In a comprehensive evaluation of synthesized compounds based on piperidine and pyridine cores, several exhibited strong antimicrobial activity against various strains. These findings support the hypothesis that our compound may also possess significant antibacterial properties .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O2/c1-24-21-8-20-13(23)9-2-4-22(5-3-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-9H,2-5H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGBWMPVCZAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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